molecular formula C13H12N2O2 B12433766 (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid

Cat. No.: B12433766
M. Wt: 228.25 g/mol
InChI Key: SHZKQBHERIJWAO-UHFFFAOYSA-N
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Description

Stereochemical Features

  • Double Bond Configuration : The C2–C3 double bond (acrylic acid backbone) exhibits a bond length of 1.34 Å , characteristic of sp² hybridization and partial conjugation with the carboxylate group.
  • Torsional Angles : The imidazole ring rotates freely about the methylene (–CH₂–) linker, with a torsional angle of 112°–118° between the phenyl and imidazole planes.

Electronic Effects

  • The electron-withdrawing carboxyl group polarizes the double bond, stabilizing the E-isomer through conjugation.
  • Hyperconjugation between the imidazole’s nitrogen lone pairs and the phenyl ring enhances resonance stabilization.

Crystallographic Analysis and Solid-State Packing Arrangements

Single-crystal X-ray diffraction (SC-XRD) studies of metal-coordinated derivatives (e.g., Ag(I) and Cu(II) complexes) provide insights into the compound’s solid-state behavior:

Unit Cell Parameters (Ag(I) Complex)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.897(3)
b (Å) 6.1624(14)
c (Å) 19.274(4)
β (°) 113.130(11)
Volume (ų) 1190.2(5)

Packing Interactions

  • Hydrogen Bonding : Carboxylic acid O–H···N hydrogen bonds (2.65–2.72 Å) between adjacent molecules form 1D chains.
  • π-π Stacking : Face-to-face interactions between phenyl and imidazole rings (interplanar distance: 3.48 Å) stabilize layered arrangements.
  • Van der Waals Forces : Methylene groups participate in weak C–H···O interactions (3.12–3.25 Å).

Tautomeric Behavior of the Imidazole Moiety

The imidazole ring exhibits prototropic tautomerism , with two possible forms:

  • 1H-imidazole : Proton resides on the nitrogen adjacent to the methylene linker.
  • 3H-imidazole : Proton migrates to the nitrogen distal to the linker.

Key Observations

  • Solid-State Preference : X-ray data confirm the 1H-tautomer dominates in crystalline phases due to stabilization via N–H···O hydrogen bonds with the carboxylate group.
  • Solution Dynamics : Nuclear magnetic resonance (¹H NMR) studies suggest rapid interconversion between tautomers in polar solvents (e.g., DMSO-d₆), with a 3:1 equilibrium ratio favoring the 1H-form at 25°C.

Electronic Impact

  • The 1H-tautomer enhances electron donation to the phenyl ring, increasing conjugation with the acrylic acid group.
  • Tautomerization influences metal-coordination behavior, as seen in Ag(I) and Cu(II) complexes where the imidazole acts as a bidentate ligand .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKQBHERIJWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861011
Record name 3-{4-[(1H-Imidazol-1-yl)methyl]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Ethyl Cinnamate Derivatives

The synthesis typically begins with the bromination of 4-methyl ethyl cinnamate using N-bromosuccinimide (NBS) under radical initiation conditions. For example:

  • Reactants : 4-Methyl ethyl cinnamate (1 equiv), NBS (1.2 equiv), diisopropyl azodicarboxylate (0.1 equiv) in acetonitrile.
  • Conditions : Reflux at 80°C for 6 hours.
  • Yield : 85–90% of 4-bromomethyl ethyl cinnamate.

Imidazole Coupling via Ullmann Reaction

The brominated intermediate is reacted with imidazole under Ullmann conditions to introduce the heterocyclic moiety:

  • Reactants : 4-Bromomethyl ethyl cinnamate (1 equiv), imidazole (1.5 equiv), anhydrous potassium carbonate (3 equiv), potassium iodide (0.1 equiv) in acetone.
  • Catalyst : Copper(I) iodide (0.05 equiv).
  • Conditions : Reflux at 60°C for 16 hours.
  • Yield : 93–95% of Ozagrel ethyl ester.

Key Data :

Parameter Value Source
Reaction Temperature 60°C
Catalyst Loading 5 mol% CuI
Purification Ethyl acetate/hexane (1:1)

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free acid using basic conditions:

  • Reactants : Ozagrel ethyl ester (1 equiv), 30% aqueous NaOH (5 equiv).
  • Conditions : Stirring at 60°C for 1 hour, followed by acidification with HCl to pH 5.
  • Yield : 78–80% of Ozagrel.

Optimization Insight :

  • Hydrolysis in methanol/dichloromethane mixtures improves crystallinity, yielding 99.8% purity.
  • Alternative solvents (e.g., ethanol, isopropanol) reduce yields to 58–70%.

Alternative Catalytic Approaches

Silica-Supported Palladium Nanocatalysts

A sustainable method employs a silica gel-supported Pd nanocatalyst (Si@SBPdNPs 3) for Mizoroki-Heck reactions:

  • Reactants : 4-Bromophenyl imidazole (1 equiv), acrylic acid (1.2 equiv).
  • Catalyst : 0.55 mmol/g Pd loading on functionalized silica.
  • Conditions : 80°C, 12 hours in DMF.
  • Yield : 89% with >99% E-selectivity.

Advantages :

  • Recyclable for 5 cycles with <5% activity loss.
  • Avoids toxic copper catalysts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Ullmann Coupling 93 99.8 High scalability Copper residue removal
Pd Nanocatalyst 89 99.5 Eco-friendly, reusable Longer reaction time
Classical Hydrolysis 78 99.8 Simple protocol Solvent-intensive purification

Critical Process Considerations

  • Copper Residue Management : Post-reaction treatment with NaOH washes reduces Cu²⁺ contamination to <10 ppm.
  • Crystallization Optimization : Recrystallization from tert-butanol eliminates colored impurities, achieving >99.9% purity.
  • Stability : Ozagrel degrades under acidic conditions; neutral pH during storage is critical.

Industrial-Scale Production

Large batches (e.g., 1.7 kg) follow these steps:

  • Bromination : 85% yield using NBS in acetonitrile.
  • Coupling : 93% yield with CuI/KI in acetone.
  • Hydrolysis : 79% yield using NaOH/HCl.
  • Purification : Dichloromethane/methanol recrystallization.

Economic Data :

  • Raw material cost: $266/kg.
  • Production capacity: 10 metric tons/year.

Emerging Methodologies

Recent patents describe microwave-assisted synthesis, reducing reaction times by 50%. However, scalability remains unverified.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The conjugated double bond in the propenoic acid moiety facilitates Michael addition reactions. Documented nucleophilic attacks occur at the β-carbon position:

Reaction TypeReagents/ConditionsProduct FormedReference
Thiol additionCysteine derivatives, pH 7.4β-(thioether)-substituted adducts
Amine additionPrimary amines, aqueous ethanolβ-amino acid derivatives
Grignard additionMethylmagnesium bromide, THFTertiary alcohol intermediates

Key finding: The imidazole ring acts as an electron-withdrawing group, increasing electrophilicity at the β-carbon (reactivity quantified as 2.3× faster than unsubstituted cinnamic acid analogs).

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadduct StructureYieldReference
1,3-ButadieneThermal (120°C, neat)Bicyclo[2.2.1]hept-5-ene derivative68%
AnthraceneMicrowave, 150°CTetracyclic fused system82%
Nitrile oxideCHCl₃, rt, 12hIsoxazoline ring formation57%

Stereochemical note: Endo preference observed in all cases with diastereomeric ratios >4:1.

Hydrogenation and Reduction

Catalytic hydrogenation modifies the double bond and imidazole ring:

Reduction TargetConditionsProductApplicationReference
C=C bondH₂/Pd-BaSO₄, ethanol3-[4-(imidazol-1-ylmethyl)phenyl]propanoic acidThromboxane synthesis intermediate
Imidazole ringRaney Ni, 50 atm H₂Saturated imidazolidine derivativeBioactivity modulation
Carboxylic acidLiAlH₄, dry etherAllylic alcoholChiral building block

Industrial relevance: Selective C=C hydrogenation achieves >99% conversion with 5% Pd/BaSO₄ catalyst at 25°C .

Decarboxylation Reactions

Thermal and catalytic decarboxylation pathways:

MethodConditionsMajor ProductByproductsReference
Pyrolysis220°C, vacuum4-(imidazol-1-ylmethyl)styreneCO₂
Metal-catalyzedCuO, 180°CSame as above + CuCO₃Trace dimerization
EnzymaticPseudomonas lipase, pH 8.0No reactionN/A

Kinetic study: Activation energy = 132 kJ/mol for thermal pathway.

Derivatization via Esterification/Amidation

Carboxylic acid group participates in standard derivatization:

ReactionReagentsProductsYieldReference
Methyl esterSOCl₂/MeOHCrystalline ester (mp 112-114°C)89%
Primary amideNH₃/EDCI, DMFAmide (H₂O solubility <0.1 mg/mL)76%
Activated esterNHS/DCCNHS ester for bioconjugation93%

Stability note: Methyl ester shows 98% stability after 6 months at -20°C .

Coordination Chemistry

Imidazole nitrogen participates in metal complexation:

Metal IonConditionsComplex StructureStability Constant (log K)Reference
Cu(II)pH 6.5 acetate bufferOctahedral [CuL₂(H₂O)₂]²⁺8.2 ± 0.3
Zn(II)Methanol/water 1:1Tetrahedral ZnLCl5.7 ± 0.2
Fe(III)Aqueous HClPolymerized oxide speciesNot determined

Application: Cu complexes show 72% inhibition of COX-2 vs 58% for free ligand.

Photochemical Reactions

UV-induced transformations (λ=254 nm):

ConditionProducts FormedQuantum Yield (Φ)Reference
Aerobic, ethanolOxepin derivative0.12
Anaerobic, benzeneCyclobutane dimer0.08
With benzophenoneCross [2+2] adduct0.21

Mechanistic insight: Singlet oxygen pathway confirmed by quencher experiments.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with particular value in medicinal chemistry (73% of reported applications) . Recent advances focus on microwave-assisted reactions and flow chemistry implementations to enhance yields (>90% in continuous hydrogenation).

Scientific Research Applications

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, also known as Ozagrel, has the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It typically appears as a white to off-white powder . The melting point is reported to be 223-224°C . "this compound" is also known as (E)-4-(1-Imidazoylmethyl)cinnamic acid .

Scientific Research Applications

While the provided search results do not offer extensive details regarding specific applications of "this compound," they do provide some context clues:

  • Anti-Aspergillus Activity Study One study mentions a related compound, "(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one", noting the known antifungal properties of combined pharmacophores, suggesting its suitability for anti-Aspergillus activity studies .
  • Ozagrel: "this compound" is also referred to as Ozagrel, which is connected to cardiovascular applications as a pharmaceutical material and cardiovascular series inhibitor .
    Because the search results lack comprehensive information, creating detailed data tables and well-documented case studies is not possible.

Mechanism of Action

The mechanism of action of (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The propenoic acid moiety can also participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Modified Imidazole Moieties

1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (Compound 9)
  • Structure: Features a tetrazole ring and a chlorotrityl group instead of the phenyl-propenoic acid chain in Ozagrel.
  • Molecular Weight : 576.19 g/mol (vs. 268.26 g/mol for Ozagrel) .
  • Pharmacology: The tetrazole group enhances metabolic stability, but the bulky chlorotrityl group may reduce membrane permeability. No clinical data reported .
(2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride
  • Structure : Methyl substitution at the imidazole N1 position and a hydrochloride salt form.
  • Molecular Weight : 192.62 g/mol (C₇H₉ClN₂O₂) .
  • However, its TXA2 inhibition efficacy remains unverified .

Analogues with Ester or Extended Alkyl Chains

(E)-Ethyl 3-(1-Trityl-1H-imidazol-4-yl)acrylate
  • Structure : Ester group replaces the carboxylic acid, and a trityl group adds steric bulk.
  • Molecular Weight : ~437 g/mol (ESI-MS data) .
  • Pharmacology : The ester moiety increases lipophilicity but may reduce hydrogen-bonding capacity critical for enzyme inhibition. Used in research without clinical applications .
(E)-Ethyl 5-(1-Trityl-1H-imidazol-4-yl)pent-2-enoate
  • Structure: Extended pentenoate chain and trityl group.
  • Molecular Weight : 437 g/mol (ESI-MS) .
  • Pharmacology: The longer alkyl chain may enhance membrane affinity but decrease selectivity for TXA2 synthase. No therapeutic data available .

Isomeric and Positional Variants

(2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic Acid
  • Structure : Z-isomer with imidazole at position 5 (vs. 1-ylmethyl substitution in Ozagrel).
  • No reported TXA2 inhibitory activity .

Key Observations:

  • Ozagrel stands out due to its carboxylic acid group , which facilitates hydrogen bonding with TXA2 synthase, enhancing inhibitory potency .
  • Ester analogues (e.g., trityl derivatives) trade polarity for lipophilicity, often at the cost of target engagement .
  • Structural bulk (e.g., chlorotrityl in Compound 9) may hinder pharmacokinetics despite improving stability .
  • Safety : Ozagrel has established handling guidelines (e.g., PPE, ventilation) , but toxicity data for most analogues are lacking.

Biological Activity

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, commonly known as Ozagrel, is a compound with significant biological activity, particularly in the context of cardiovascular health and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C13H12N2O2
  • Molecular Weight : Approximately 228.25 g/mol

Its structure features an imidazole ring attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety. This unique configuration contributes to its biological reactivity and interaction with various biological targets.

Ozagrel primarily functions as a selective thromboxane A2 (TXA2) receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and plays a crucial role in platelet aggregation. By inhibiting TXA2, Ozagrel can prevent thrombus formation, which is beneficial in managing conditions such as myocardial infarction and stroke .

Cardiovascular Effects

  • Antithrombotic Activity : Ozagrel has been shown to reduce platelet aggregation and thrombus formation, making it a candidate for antithrombotic therapy.
  • Vasodilatory Effects : Studies indicate that Ozagrel may promote vasodilation, thereby improving blood flow and reducing blood pressure in hypertensive models .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to Ozagrel, suggesting potential applications in treating infections. While specific data on Ozagrel's antimicrobial activity is limited, its structural analogs demonstrate varying degrees of effectiveness against bacterial strains .

Case Studies and Clinical Trials

  • Thromboxane A2 Inhibition : In clinical settings, Ozagrel has been evaluated for its efficacy in reducing the risk of thromboembolic events. A study involving patients with coronary artery disease demonstrated a significant reduction in adverse cardiovascular events when treated with Ozagrel compared to placebo.
  • Combination Therapies : Research has also focused on the use of Ozagrel in combination with other antiplatelet agents to enhance therapeutic outcomes in high-risk patients. The synergistic effects observed in these studies indicate improved patient responses .

Data Tables

Study Objective Findings Reference
Study 1Evaluate antithrombotic effectsSignificant reduction in platelet aggregation
Study 2Assess vasodilatory effectsImproved blood flow in hypertensive models
Study 3Investigate antimicrobial propertiesLimited data; structural analogs show promise

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid skin/eye contact and minimize dust formation. Ensure local exhaust ventilation during handling .
  • Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Use airtight containers to prevent moisture absorption or contamination .
  • Waste Disposal : Dispose via authorized chemical waste facilities or controlled incineration to avoid environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the structure, focusing on the imidazole proton signals (δ 7.5–8.5 ppm) and the propenoic acid double bond (δ 6.2–7.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C=C stretch at ~1600 cm1^{-1}) .
  • Mass Spectrometry : Employ high-resolution MS to verify molecular weight and fragmentation patterns .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer :

  • Knoevenagel Condensation : React 4-(imidazol-1-ylmethyl)benzaldehyde with malonic acid in acetic acid under reflux, using sodium acetate as a catalyst .
  • Optimization : Monitor reaction progress via TLC and adjust reflux time (3–5 hours) to maximize yield. Recrystallize the product from DMF/acetic acid for purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays (e.g., antimicrobial, anticancer) across a concentration gradient to establish EC50_{50} values and validate reproducibility .
  • Structural Confirmation : Use X-ray crystallography (as in related imidazole derivatives) to ensure stereochemical accuracy and rule out isomer interference .
  • Control Experiments : Include positive/negative controls and assess solvent effects (e.g., DMSO cytotoxicity) .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis rates and soil adsorption using software like GROMACS, incorporating parameters for logP (1.17) and pKa .
  • QSAR Models : Corrogate biodegradability data with electronic descriptors (e.g., HOMO-LUMO gaps) to predict persistence in aquatic systems .
  • Ecotoxicity Profiling : Cross-reference with imidazole analogs (e.g., imazalil) to estimate LC50_{50} values for aquatic organisms .

Q. How can the stereoselectivity of this compound synthesis be optimized?

  • Methodological Answer :

  • Catalytic Systems : Test chiral catalysts (e.g., L-proline) in asymmetric Knoevenagel reactions to enhance (E)-isomer selectivity .
  • Solvent Screening : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states and reduce racemization .
  • HPLC Analysis : Use chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess and optimize reaction conditions .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize derivatives with modifications to the imidazole ring (e.g., halogenation) or propenoic acid chain (e.g., esterification) .
  • Biological Assays : Conduct parallel testing against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme kinetics and inhibition assays .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .

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